molecular formula C18H19N5O3 B12182162 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide

3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B12182162
M. Wt: 353.4 g/mol
InChI Key: JQGUZCBLWYUNTK-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is an organic compound with potential applications in various fields of scientific research. This compound features a propanamide backbone with methoxyphenyl and tetrazolylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 3-(2-methoxyphenyl)propanoic acid with 4-methoxy-3-(1H-tetrazol-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)-N-[4-methoxyphenyl]propanamide: Lacks the tetrazole ring, which may result in different biological activities.

    3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide: Similar structure but with different substitution patterns, affecting its chemical reactivity and biological properties.

Uniqueness

3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to the presence of both methoxy and tetrazole groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C18H19N5O3/c1-25-16-6-4-3-5-13(16)7-10-18(24)20-14-8-9-17(26-2)15(11-14)23-12-19-21-22-23/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,20,24)

InChI Key

JQGUZCBLWYUNTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2OC)N3C=NN=N3

Origin of Product

United States

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